{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide
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Overview
Description
{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide is a complex organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This particular compound features a cyanamide group, a triphenylstannyl moiety, and a methoxyphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide typically involves the reaction of triphenylstannyl chloride with an appropriate cyanamide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may require a catalyst such as palladium or copper to proceed efficiently .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of organotin compounds and the potential hazards associated with cyanamide derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyanamide group, converting it into guanidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions .
Major Products
Oxidation: Quinone derivatives.
Reduction: Guanidine derivatives.
Substitution: Various substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, {(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide is used as a precursor for the synthesis of more complex organotin compounds. It serves as a versatile intermediate in organic synthesis, enabling the formation of various functionalized molecules .
Biology and Medicine
Organotin compounds have shown promise in inhibiting the growth of cancer cells, and this compound’s unique structure may enhance its efficacy and selectivity .
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable building block for creating materials with specific properties .
Mechanism of Action
The mechanism of action of {(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide involves its interaction with cellular components, particularly enzymes and proteins. The triphenylstannyl group can bind to thiol groups in proteins, disrupting their function. The cyanamide group can also interact with nucleophiles in the cell, leading to the formation of reactive intermediates that can inhibit cellular processes .
Comparison with Similar Compounds
Similar Compounds
Triphenylstannyl derivatives: These compounds share the triphenylstannyl moiety but differ in their other functional groups.
Cyanamide derivatives: Compounds with the cyanamide group but different substituents on the phenyl ring .
Uniqueness
What sets {(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide apart is its combination of the triphenylstannyl and cyanamide groups, along with the methoxyphenyl substituent. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
62497-87-4 |
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Molecular Formula |
C27H22N2O2Sn |
Molecular Weight |
525.2 g/mol |
IUPAC Name |
triphenylstannyl N-cyano-4-methoxybenzenecarboximidate |
InChI |
InChI=1S/C9H8N2O2.3C6H5.Sn/c1-13-8-4-2-7(3-5-8)9(12)11-6-10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
PLGYPZHTDAYRDC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC#N)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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